

cross-reactivity of 7alpha,14alpha-Dihydroxyprogesterone in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

7alpha,14alphaDihydroxyprogesterone

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Navigating Progesterone Immunoassays: A Guide to Cross-Reactivity

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reproducible data. This guide provides a comparative overview of cross-reactivity in progesterone immunoassays, with a focus on the potential for interference from structurally related steroids.

While specific cross-reactivity data for 7α ,14 α -dihydroxyprogesterone in commercially available progesterone immunoassays is not readily available in the public domain, an analysis of data for other progesterone metabolites and synthetic progestins can provide valuable insights into potential assay interference. The structural similarity of a compound to progesterone is a key determinant of its likelihood to cross-react in a competitive immunoassay.

Understanding Immunoassay Cross-Reactivity

Competitive immunoassays, a common format for steroid hormone quantification, rely on the competition between the analyte in a sample and a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when compounds structurally similar to the target analyte also bind to the antibody, leading to inaccurate measurements. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte (in this case, progesterone).



Comparative Cross-Reactivity Data in Progesterone Immunoassays

The following table summarizes publicly available cross-reactivity data for various steroids in different progesterone immunoassays. It is important to note that cross-reactivity can vary significantly between different assays and antibody lots.

Compound	Assay Manufacturer/Type	Cross-Reactivity (%)
Progesterone	All	100
5β-Dihydroprogesterone	Roche Elecsys Progesterone II	18.2[1]
17α-Hydroxyprogesterone	Roche Elecsys Progesterone II	Weak (0.5 - 4.9)[1]
5α-Pregnan-3-ol-20-one	Roche Elecsys Progesterone II	Weak (0.5 - 4.9)[1]
5α-Pregnan-3,20-dione	Roche Elecsys Progesterone II	Weak (0.5 - 4.9)[1]
Medroxyprogesterone	Roche Elecsys Progesterone II	Weak (0.5 - 4.9)[1]
Pregnanolone	Roche Elecsys Progesterone II	Weak (0.5 - 4.9)[1]
Dydrogesterone	Competitive Protein-Binding Assay	1.4[2]
d-Norgestrel	Competitive Protein-Binding Assay	4.0[2]
11-Deoxycorticosterone	Unspecified Immunoassay	3.93[3]
Corticosterone	Abbott Architect	4.6[3]
Androsterone	Unspecified EIA	0.086[4]
Cortisone	Unspecified EIA	0.11[4]

Note: "Weak" cross-reactivity is defined in the source material as being between 0.5% and 4.9%.[1] The absence of 7α ,14 α -dihydroxyprogesterone from this and other reviewed cross-reactivity panels suggests that its interference in common progesterone immunoassays has not been widely characterized or reported.



Experimental Protocol: Competitive Enzyme Immunoassay (EIA)

The following provides a generalized protocol for a competitive EIA, a common method for quantifying progesterone. Specific details may vary depending on the commercial kit manufacturer.

Principle: This assay is based on the competitive binding between progesterone in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled progesterone for a limited number of rabbit anti-progesterone antibody binding sites coated on a microplate.[4][5][6]

Materials:

- Microplate pre-coated with goat anti-rabbit IgG
- Progesterone standards of known concentrations
- Patient samples and controls
- Progesterone-HRP conjugate
- Rabbit anti-progesterone antibody
- Wash buffer
- Substrate solution (e.g., TMB)
- · Stop solution
- Microplate reader

Procedure:

- Preparation: Bring all reagents and samples to room temperature.
- Incubation: Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate.

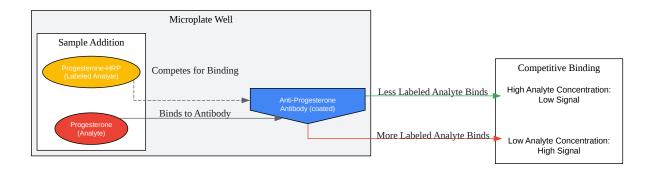


- Add the progesterone-HRP conjugate and the rabbit anti-progesterone antibody to each well.
- Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to allow for competitive binding.[4][5][6]
- Washing: Aspirate the contents of the wells and wash them multiple times with wash buffer to remove any unbound components.
- Substrate Reaction: Add the substrate solution to each well. The HRP enzyme will catalyze
 the conversion of the substrate, resulting in a color change.
- Stopping the Reaction: After a specified incubation time, add the stop solution to terminate the enzymatic reaction.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm)
 using a microplate reader.
- Calculation: The concentration of progesterone in the samples is inversely proportional to the
 measured absorbance. A standard curve is generated by plotting the absorbance of the
 standards against their known concentrations. The progesterone concentration in the
 samples is then determined by interpolating from this standard curve.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the fundamental principle of a competitive immunoassay.





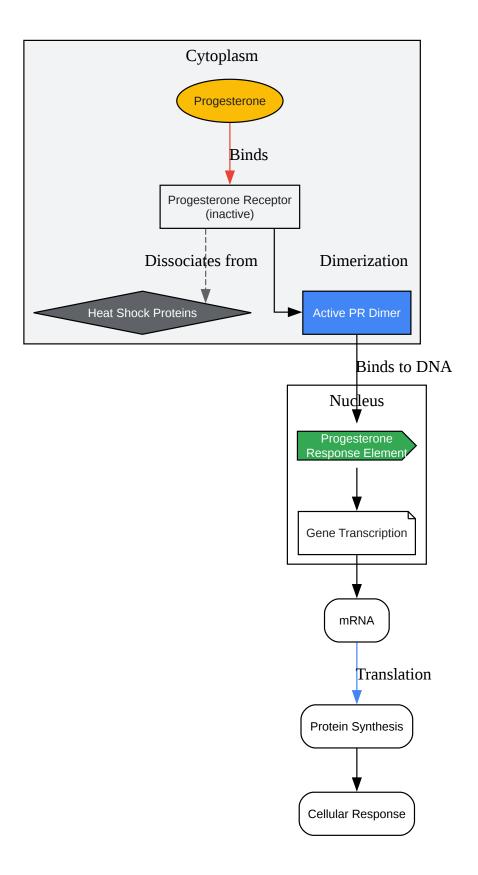
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Caption: Principle of a competitive immunoassay.

Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1] The binding of progesterone to PR initiates a cascade of events leading to the regulation of target gene expression.





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Caption: Classical progesterone receptor signaling pathway.



In conclusion, while direct experimental data on the cross-reactivity of 7α ,14 α -dihydroxyprogesterone in immunoassays is lacking, a thorough understanding of the principles of immunoassay cross-reactivity and analysis of data from structurally similar compounds is essential for interpreting results accurately. Researchers are encouraged to perform validation studies, including specificity and interference testing, when developing or implementing immunoassays for novel or uncharacterized analytes.

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- To cite this document: BenchChem. [cross-reactivity of 7alpha,14alpha-Dihydroxyprogesterone in immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254110#cross-reactivity-of-7alpha-14alpha-dihydroxyprogesterone-in-immunoassays]

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